molecular formula C8H5F3N4O2 B1417499 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone CAS No. 1256627-91-4

1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No. B1417499
M. Wt: 246.15 g/mol
InChI Key: OFFHDWBIZVQBNQ-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone” is a chemical compound with the molecular formula C8H5F3N4O2 and an average mass of 246.146 Da . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyrimidine core with a trifluoromethyl group at the 2-position and a hydroxyethyl group at the 7-position . The presence of a trifluoromethyl group at the 2-position of the [1,2,4]triazolo[1,5-a]pyrimidine ring has been associated with increased drug activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.15 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available data .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Derivatives : A study by Abdel‐Aziz et al. (2008) outlines the synthesis of novel derivatives like pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine, which incorporate a thiazolo[3,2‐a]benzimidazole moiety. These compounds have shown moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).

  • Ring-Chain Isomerism : Pryadeina et al. (2008) discussed the ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, focusing on the influence of solvent and the length of the polyfluoroalkyl substituent on this isomerism (Pryadeina, Burgart, Saloutin, & Chupakhin, 2008).

  • Synthetic Versatility : A study by Zanatta et al. (2018) highlights the synthetic versatility of β-Alkoxyvinyl Trichloromethyl Ketones for obtaining [1,2,4]Triazolo[1,5-a]pyrimidines, showcasing different reaction mediums for maintaining or eliminating the trichloromethyl group in the product (Zanatta, Souza, dos Santos, Mittersteiner, Andrade, Lobo, Santos, Bortoluzzi, Bonacorso, & Martins, 2018).

Biological and Medicinal Applications

  • Potential Antiasthma Agents : Research by Medwid et al. (1990) on triazolo[1,5-c]pyrimidines revealed their effectiveness as mediator release inhibitors, indicating their potential as antiasthma agents. This study involved a sequence of chemical reactions leading to the synthesis of these compounds (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).

  • Anticancer Agents : A 2007 study by Zhang et al. described the synthesis and SAR of triazolopyrimidines as anticancer agents. These compounds, which do not bind competitively with paclitaxel, were shown to promote tubulin polymerization in vitro, offering a unique mechanism of tubulin inhibition (Zhang, Ayral-Kaloustian, Nguyen, Afragola, Hernandez, Lucas, Gibbons, & Beyer, 2007).

  • Antimycobacterial Agents : Abdel-Rahman et al. (2009) synthesized a series of fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives, which were tested against Mycobacterium tuberculosis. One compound in particular showed potent inhibitory effects, highlighting the potential of these derivatives as antimycobacterial agents (Abdel-Rahman, El-Koussi, & Hassan, 2009).

properties

IUPAC Name

(6Z)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N4O2/c1-3(16)4-2-12-7-13-6(8(9,10)11)14-15(7)5(4)17/h2,16H,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFHDWBIZVQBNQ-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C=NC2=NC(=NN2C1=O)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/1\C=NC2=NC(=NN2C1=O)C(F)(F)F)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901139322
Record name 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

CAS RN

1256627-91-4
Record name 1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901139322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 2
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 3
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 4
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 5
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-[7-Hydroxy-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.